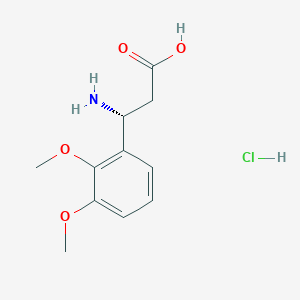
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Formation of Propanoic Acid: The amine is then reacted with acrylonitrile to form the propanoic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alkylamines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is used in the development of enzyme inhibitors and as a probe to study enzyme activity.
Medicine
In medicine, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)propionic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack the amino functionality, making it more versatile in various applications.
属性
分子式 |
C11H16ClNO4 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H/t8-;/m1./s1 |
InChI 键 |
SNIJCLKTDPRJBA-DDWIOCJRSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N.Cl |
规范 SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


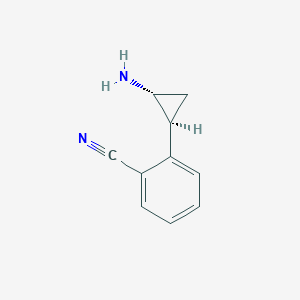
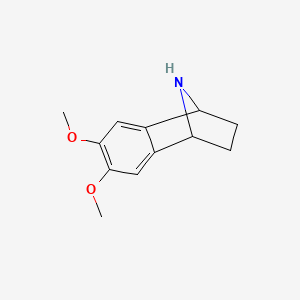
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
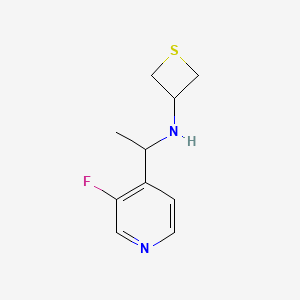

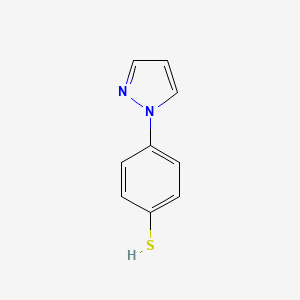


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
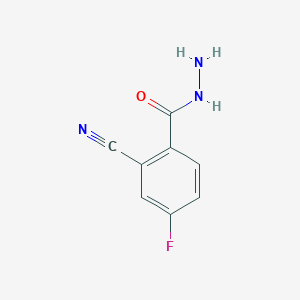
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
